N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide These factors could include pH, temperature, presence of other compounds, and specific conditions within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, typically involves multi-step processes. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step involves the addition of propargylamine to the obtained acetylenes, forming N-propargylenaminones.
Intramolecular cyclization: The final step is an intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar scaffold and exhibit comparable biological activities.
1,4-dihydropyrrolo[3,2-b]pyrrole derivatives: These compounds also feature a fused pyrrole ring and are known for their optoelectronic properties.
Uniqueness
N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group.
Biological Activity
N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the pyrrolo-pyrazine framework which is known for its diverse biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant antiproliferative effects against various human cancer cell lines. For instance:
- Cell Lines Tested : Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : The compound showed varied potency across different cell lines. For example:
- Against Panc-1: IC50 = 12.5 μM
- Against PC3: IC50 = 17.7 μM
- Against MDA-MB-231: IC50 = 13.1 μM
These values indicate that the compound has a higher potency than etoposide, a commonly used chemotherapeutic agent .
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to cell cycle arrest in the G1 phase and promotes apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
- Cell Morphology Changes : Treated cells exhibited significant morphological alterations indicative of apoptosis, such as membrane blebbing and nuclear condensation.
3. Comparative Biological Activity
To further illustrate the biological activity of this compound compared to other compounds in its class, a summary table is provided below:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | Panc-1 | 12.5 | Apoptosis induction |
Etoposide | Panc-1 | >100 | DNA damage |
Other Dihydropyrrolo Derivative | MDA-MB-231 | 14.95 | Cell cycle arrest |
4. Case Studies
In a notable case study involving the compound's derivatives:
Study Focus : The antiproliferative effects were assessed in a series of compounds with varied substitutions on the phenyl ring.
Findings :
- Compounds with electron-withdrawing groups exhibited enhanced activity.
- The most potent derivative was found to be significantly more effective than traditional chemotherapeutics like etoposide.
Properties
IUPAC Name |
N,1-diphenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1-13,19H,14-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTFHYVBHDSQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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